(3-Chloranyl-4-Propan-2-Yloxy-Phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloro-4-propan-2-yloxyphenyl)methanamine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-propan-2-yloxyphenyl)methanamine typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base to form the intermediate (3-chloro-4-propan-2-yloxyphenyl)methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product, (3-chloro-4-propan-2-yloxyphenyl)methanamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4-propan-2-yloxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(3-chloro-4-propan-2-yloxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-chloro-4-propan-2-yloxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-4-propan-2-yloxyphenyl)methanol: A closely related compound with similar chemical properties.
(3-chloro-4-isopropoxyphenyl)methanamine: Another similar compound with slight structural variations.
Uniqueness
(3-chloro-4-propan-2-yloxyphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its chloro and propan-2-yloxy substituents make it a versatile intermediate in organic synthesis and a promising candidate for various research applications .
Properties
CAS No. |
329928-12-3 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(3-chloro-4-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
IMVIKRQERQOQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.